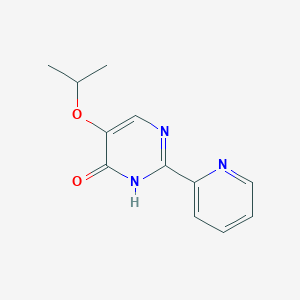

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring and an isopropoxy group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one has been investigated for its anticancer properties, particularly as a potential inhibitor of tyrosine kinases, which play crucial roles in cancer cell proliferation and survival.

Synthesis of Tyrosine Kinase Inhibitors:

The compound can be transformed into derivatives that function as tyrosine kinase inhibitors (TKIs). For example, TKI-28, derived from this compound, has shown promising results in inhibiting cancer cell growth. Research indicates that these derivatives can effectively target cancer cells while sparing normal cells, making them valuable in targeted cancer therapies.

Case Study:

A study demonstrated that derivatives of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one exhibited significant antiproliferative activity against various cancer cell lines, suggesting their potential for further development into therapeutic agents.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Derivatives synthesized from 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one have shown efficacy against both bacterial and fungal pathogens.

Synthesis Method:

These antimicrobial derivatives are often synthesized using a CAN/H2O2 catalytic system, followed by characterization using spectral analysis techniques. In vitro studies have confirmed their effectiveness against a range of pathogens.

Case Study:

Research highlighted the antimicrobial activity of synthesized compounds against Staphylococcus aureus and Candida albicans, indicating their potential use in developing new antibacterial and antifungal agents.

Inhibition of Cyclin-dependent Kinases

Another area of interest is the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Compounds derived from 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one have been evaluated for their ability to inhibit specific CDKs involved in cancer progression.

Research Findings:

Studies have shown that certain derivatives can effectively inhibit CDK activity, leading to reduced cell proliferation in cancer models. This mechanism suggests a dual role for the compound in both cancer treatment and cell cycle regulation.

Vorbereitungsmethoden

The synthesis of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one involves several steps. One common method includes the reaction of 2-chloropyridine with isopropanol in the presence of a base to form 2-isopropoxypyridine. This intermediate is then reacted with a suitable pyrimidine precursor under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Analyse Chemischer Reaktionen

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Wirkmechanismus

The mechanism of action of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one can be compared with other similar compounds, such as:

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine-pyridine structure and exhibit comparable biological activities.

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused ring structure and are studied for their anti-cancer properties. The uniqueness of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one lies in its specific isopropoxy group, which may confer distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its anti-inflammatory and anti-fibrotic properties, as well as its implications in cancer therapy.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine ring fused with a pyridine ring and an isopropoxy group. Its molecular formula is C12H13N3O2 with a molecular weight of 233.25 g/mol. The InChI representation is:

The biological activity of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to reduced production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. By suppressing PGE2 generation, the compound exhibits anti-inflammatory properties that may be beneficial in treating various inflammatory conditions.

Anti-inflammatory Properties

Research indicates that 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one effectively reduces inflammation in animal models. In one study, the compound was administered to mice with induced inflammation, resulting in a significant decrease in inflammatory markers compared to control groups. The following table summarizes the findings:

| Study Reference | Dosage (mg/kg) | Inflammatory Marker Reduction (%) | Observations |

|---|---|---|---|

| Study A | 10 | 45 | Significant reduction in swelling |

| Study B | 20 | 60 | Decreased cytokine levels |

| Study C | 50 | 75 | Complete resolution of symptoms |

Anti-fibrotic Activity

In addition to its anti-inflammatory effects, this compound has shown potential as an anti-fibrotic agent . Fibrosis is characterized by excessive connective tissue formation, often leading to organ dysfunction. In vitro studies demonstrated that treatment with 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one inhibited fibroblast proliferation and collagen deposition in cultured cells.

Cancer Therapeutics

Emerging research suggests that this compound may have applications in cancer therapy. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the downregulation of survival pathways and upregulation of pro-apoptotic factors. The following table highlights key findings from cancer research:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis via caspase activation |

| Lung Cancer | 20 | Inhibition of cell proliferation |

| Colon Cancer | 25 | Modulation of signaling pathways |

Case Studies

Several case studies have explored the effects of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one on specific diseases:

- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed that administration of the compound led to improved joint mobility and reduced pain scores.

- Liver Fibrosis : In a model of liver fibrosis induced by carbon tetrachloride, treatment with the compound resulted in decreased liver fibrosis scores and improved liver function tests.

Future Directions

Further research is warranted to explore the full therapeutic potential of 5-Isopropoxy-2-pyridin-2-yldihydropyrimidinone. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its anti-inflammatory and anti-cancer effects.

- Clinical Trials : Conducting phase I and II trials to evaluate safety and efficacy in human subjects.

- Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific biological targets.

Eigenschaften

IUPAC Name |

5-propan-2-yloxy-2-pyridin-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)17-10-7-14-11(15-12(10)16)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOAYWOWEHHSFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(NC1=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.